MFCD02330292
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Overview
Description
The compound with the identifier “MFCD02330292” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
Chemical Reactions Analysis
“MFCD02330292” undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, Suzuki–Miyaura coupling reactions utilize boron reagents and palladium catalysts to form carbon-carbon bonds . The major products formed from these reactions can vary, but they often include complex organic molecules with enhanced stability and functionality.
Scientific Research Applications
The compound “MFCD02330292” has a wide range of scientific research applications. In chemistry, it is used as a reagent in multi-component reactions, which are valuable for synthesizing complex molecules efficiently . In biology and medicine, it may serve as a precursor for developing pharmaceuticals or as a tool for studying biochemical pathways. Industrial applications could include its use in materials science for creating advanced materials with specific properties .
Mechanism of Action
The mechanism by which “MFCD02330292” exerts its effects involves interactions with molecular targets and pathwaysFor example, similar compounds often act by inhibiting or activating specific proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
When comparing “MFCD02330292” with similar compounds, it is essential to highlight its unique features. Similar compounds might include those with analogous chemical structures or functional groups. For instance, compounds with similar conformers can exhibit complementary properties, making them useful in different contexts
Properties
IUPAC Name |
5-methyl-2-[5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c1-11(2)13-4-6-14(7-5-13)15-9-25-19-17(15)18(21-10-22-19)24-16(20)8-12(3)23-24/h4-11H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWYTAXMSPQBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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